Bienvenue dans la boutique en ligne BenchChem!

5-Bromodescyano Citalopram

SERT binding affinity citalopram analogue SAR monoamine transporter pharmacology

5-Bromodescyano Citalopram (CAS 64169-39-7) is a 5‑bromo analogue of the selective serotonin reuptake inhibitor (SSRI) citalopram in which the 5‑cyano group of the parent drug is replaced by a bromine atom. The compound retains the 1‑(4‑fluorophenyl)‑1,3‑dihydroisobenzofuran core and the N,N‑dimethylpropan‑1‑amine side chain, placing it directly in the citalopram structure–activity relationship (SAR) series.

Molecular Formula C19H21BrFNO
Molecular Weight 378.3 g/mol
CAS No. 64169-39-7
Cat. No. B139003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromodescyano Citalopram
CAS64169-39-7
Synonyms5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine;  _x000B_1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane; 
Molecular FormulaC19H21BrFNO
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F
InChIInChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3
InChIKeyWOLPGGGWZDXCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromodescyano Citalopram (CAS 64169-39-7): Structural Identity, SSRI-Class Context, and Initial Procurement Positioning


5-Bromodescyano Citalopram (CAS 64169-39-7) is a 5‑bromo analogue of the selective serotonin reuptake inhibitor (SSRI) citalopram in which the 5‑cyano group of the parent drug is replaced by a bromine atom . The compound retains the 1‑(4‑fluorophenyl)‑1,3‑dihydroisobenzofuran core and the N,N‑dimethylpropan‑1‑amine side chain, placing it directly in the citalopram structure–activity relationship (SAR) series . It is formally designated as Citalopram EP Impurity F and USP Citalopram Related Compound H, and is supplied as a highly characterized reference standard for pharmaceutical quality control .

Why 5-Bromodescyano Citalopram Cannot Be Replaced by Generic Citalopram, Escitalopram, or Other In-Class Impurities


Although 5-Bromodescyano Citalopram belongs to the citalopram SAR series, replacing the 5‑cyano group with a 5‑bromo substituent substantially alters the compound's SERT binding affinity, monoamine-transporter selectivity profile, and chiral discrimination at the transporter . As a result, this impurity cannot be qualified or quantified using citalopram or escitalopram reference standards, nor can its chromatographic behaviour be predicted from those of other EP impurities. The quantitative evidence below demonstrates that the compound occupies a distinct position in the SERT pharmacophore that is critical for analytical method specificity, impurity fate mapping, and SAR tool selection .

Quantitative Differentiation Evidence for 5-Bromodescyano Citalopram: Head-to-Head Comparator Data


SERT Binding Affinity: 5-Bromodescyano Citalopram (Racemic) vs. Citalopram

In a direct head‑to‑head radioligand displacement assay, racemic 5-Bromodescyano Citalopram (compound (±)-5) exhibited a SERT Ki of 1.04 ± 0.126 nM, which is 1.87‑fold more potent than the Ki of the parent drug citalopram (1.94 ± 0.198 nM) measured under identical conditions . The improved affinity indicates that the 5‑bromo substitution is not merely tolerated but actively enhances binding to the SERT orthosteric site relative to the 5‑cyano group .

SERT binding affinity citalopram analogue SAR monoamine transporter pharmacology

Monoamine Transporter Selectivity: 5-Bromodescyano Citalopram vs. Citalopram

Racemic 5-Bromodescyano Citalopram demonstrated a SERT‑over‑NET selectivity ratio exceeding 10,000 (Ki NET global fit without SEM), compared to a ratio of 3,070 for citalopram under the same assay conditions . For SERT‑over‑DAT selectivity, the 5‑Br analogue showed a ratio of approximately 1,590 versus 4,780 for citalopram, indicating a shift in the selectivity fingerprint relative to the parent drug .

transporter selectivity NET selectivity DAT selectivity off-target profiling

Enantioselective SERT Binding: S-(+)-5-Bromodescyano Citalopram vs. R-(−)-Enantiomer and S-Citalopram

Chiral resolution of 5-Bromodescyano Citalopram yielded enantiomers with markedly different SERT affinities: S-(+)-5 exhibited a Ki of 0.92 ± 0.056 nM, which is approximately 26‑fold more potent than R-(−)-5 (Ki = 23.6 ± 1.76 nM) . The S‑enantiomer affinity is essentially equivalent to that of S-(+)-citalopram (Ki = 0.89 ± 0.132 nM) , demonstrating that the 5‑bromo substitution does not impair the clinically relevant eutomer pharmacophore.

enantioselectivity chiral resolution eutomer/distomer S-citalopram comparison

Regioisomeric Comparison: 5-Br vs. 4-Br Substitution on the Citalopram Scaffold

In the same SAR series, the 4‑bromo regioisomer (compound (±)-6) displayed a SERT Ki of 3.87 nM, which is 3.7‑fold weaker than the 5‑bromo analogue (Ki = 1.04 nM) . The 4‑Br compound also showed inferior selectivity over DAT (ratio = 56) compared with the 5‑Br analogue (ratio = 1,590) . This demonstrates that the position of bromine substitution on the dihydroisobenzofuran ring is a critical determinant of both affinity and selectivity.

regioisomer SAR substitution position effect 4-bromo vs 5-bromo

Pharmacopoeial Reference Standard Status: Citalopram EP Impurity F / USP Related Compound H

5-Bromodescyano Citalopram is officially designated as Citalopram EP Impurity F in the European Pharmacopoeia and as Citalopram Related Compound H in the United States Pharmacopeia . It is supplied as a highly characterized standard meeting the specifications of USP, EMA, JP, and BP, making it suitable for analytical method validation (AMV), quality control (QC), ANDA, and NDA applications . In contrast, non‑pharmacopoeial citalopram impurities lack this compendial recognition and the associated certificate of analysis documentation.

pharmacopoeial standard impurity reference material regulatory compliance ANDA/NDA

Synthesis Pathway Role: Key Intermediate in Citalopram Production via 5-Bromophthalide

5-Bromodescyano Citalopram is not only a final impurity but also the direct penultimate intermediate in several patented citalopram manufacturing routes. It is formed from 5‑bromophthalide via double Grignard reaction and is subsequently converted to citalopram by cyanation with cuprous cyanide . This dual identity as both process intermediate and final impurity makes it uniquely valuable for tracking process-related impurities through the synthetic pathway, unlike downstream impurities that appear only in the finished product.

citalopram synthesis 5-bromophthalide cyanation precursor process chemistry

High-Value Application Scenarios for 5-Bromodescyano Citalopram (CAS 64169-39-7) Based on Quantitative Differentiation Evidence


Pharmaceutical QC Release Testing and Stability-Indicating Method Validation for Citalopram Drug Substance and Product

As the official EP Impurity F and USP Related Compound H, 5-Bromodescyano Citalopram is required for system suitability, specificity, and linearity determinations in HPLC/LC-MS methods per ICH Q2(R1) and pharmacopoeial monographs . Because its SERT binding affinity (Ki = 1.04 nM) and chromatographic retention differ substantially from citalopram (Ki = 1.94 nM), the impurity cannot be surrogated by the API . Its ≥95% certified purity and multi‑compendial acceptance provide the regulatory documentation necessary for ANDA submissions .

SERT Structure–Activity Relationship (SAR) Probe Development

The 1.87‑fold higher SERT affinity of 5-Bromodescyano Citalopram over citalopram, combined with its >10,000‑fold selectivity over NET, makes it a uniquely informative probe for mapping the SERT S1 binding site . The availability of enantiopure S-(+)-5 (Ki = 0.92 nM) enables studies of stereospecific ligand–transporter interactions that are not possible with racemic mixtures or with the parent drug enantiomers alone . This compound can serve as a molecular tool to relate in vitro binding to in vivo behavioural endpoints in rodent models.

Citalopram Process Chemistry and Impurity Fate Mapping

Because 5-Bromodescyano Citalopram is the direct penultimate intermediate in the 5‑bromophthalide‑based synthetic route, it serves as the sole marker for tracking incomplete cyanation during citalopram manufacturing . Procurement of the certified standard enables process development chemists to quantify carry‑through levels, optimise cyanation conditions, and establish meaningful acceptance criteria for residual 5‑bromo impurity in the final API . This dual application—process intermediate control and final product impurity testing—is not shared by most other EP impurities.

Regulatory Dossier Support for Generic Citalopram ANDA/NDA Filings

Regulatory agencies require identification, quantification, and toxicological qualification of all impurities present at ≥0.1% in the drug substance. 5-Bromodescyano Citalopram, as a compendial EP/UP impurity, must be included in the impurity profile section of the Common Technical Document . Its distinct SERT selectivity fingerprint (NET ratio >10,000 vs. 3,070 for citalopram) supports a data‑driven argument that this impurity does not share the parent drug's off‑target pharmacology, which can inform the toxicological risk assessment in the dossier .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromodescyano Citalopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.